molecular formula C9H6FNO B1319149 5-Fluoro-1H-indole-2-carbaldehyde CAS No. 220943-23-7

5-Fluoro-1H-indole-2-carbaldehyde

Cat. No.: B1319149
CAS No.: 220943-23-7
M. Wt: 163.15 g/mol
InChI Key: SVDHOCZCQXVPOU-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-2-carbaldehyde: is an organic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-indole-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 5-fluoroindole.

    Formylation Reaction: The introduction of the aldehyde group at the 2-position can be achieved through a formylation reaction. One common method involves the use of Vilsmeier-Haack reagent, which is prepared by reacting phosphorus oxychloride with dimethylformamide. The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position of the indole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-Fluoro-1H-indole-2-carboxylic acid.

    Reduction: 5-Fluoro-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-1H-indole-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Indole derivatives are known for their biological activities, including anticancer, antiviral, and antimicrobial properties. This compound can be used to synthesize novel molecules with potential therapeutic applications.

Industry: In the material science industry, indole derivatives, including this compound, are investigated for their use in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    5-Fluoro-3-methyl-1H-indole-2-carbaldehyde: Similar structure with a methyl group at the 3-position instead of a hydrogen atom.

    5-Fluoro-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 2-position.

    5-Fluoroindole-2-carboxylic acid: The aldehyde group is replaced by a carboxylic acid group.

Uniqueness: 5-Fluoro-1H-indole-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. The presence of the fluorine atom can influence the electronic properties of the indole ring, making it a valuable compound for the synthesis of novel derivatives with enhanced properties.

Properties

IUPAC Name

5-fluoro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDHOCZCQXVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596970
Record name 5-Fluoro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220943-23-7
Record name 5-Fluoro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (0.094 g, 2.488 mmol) was added to a solution of 5-fluoro-N-methoxy-N-methyl-1H-indole-2-carboxamide (0.691 g, 3.11 mmol) in tetrahydrofuran (10 ml) at 0° C. and stirred for 1 hour. The reaction mixture was cooled to 0° C. and 25% ammonia solution was added dropwise to the reaction mixture until lithium aluminium hydride color turn gray to white. Then dichloromethane and cerite was added to the reaction mixture and stirred for 30 min. The mixture was filtered through a pad of Celite and concentrated in vacuo to give 523 mg of the crude title compound. This was used for the next step without further purification:
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Synthesis routes and methods II

Procedure details

To a stirred solution of crude (5-fluoro-1H-indol-2-yl)methanol 46 (1.55 g, 9.39 mmol) in anhydrous CH2Cl2 (50 mL) at cold-bath temperature (0° C.) was added portionwise pyridinium chlorochromate (PCC) (2.22 g, 10.29 mmol). Reaction was stirred at ambient temperature for 4 hours. Reaction was diluted with CH2Cl2 and filtered through a pad of celite and washed with CH2Cl2. After evaporation of solvent, crude product was silica-column chromatographed (Biotage) using Acetone:Hexane as an eluent to yield 5-fluoro-1H-indole-2-carbaldehyde 47 (0.627 g, 41% yield).
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